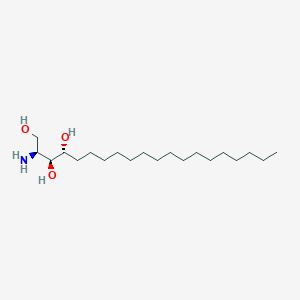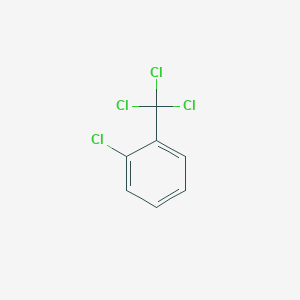
tert-Butyl-N-(1-Cyanoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-cyanoethyl)carbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(1-cyanoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and the preparation of functionalized materials .
Biology and Medicine
In biological and medicinal research, tert-butyl N-(1-cyanoethyl)carbamate has been explored for its potential as a precursor in the synthesis of bioactive compounds. It is used in the development of acetylcholinesterase inhibitors, which are investigated for the treatment of Alzheimer’s disease.
Industry
In the industrial sector, tert-butyl N-(1-cyanoethyl)carbamate is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-cyanoethyl)carbamate can be synthesized through a reaction between tert-butyl carbamate and an appropriate cyanoethylating agent under controlled conditions . The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tert-butyl N-(1-cyanoethyl)carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(1-cyanoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving tert-butyl N-(1-cyanoethyl)carbamate include acids, bases, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, but typical conditions include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving tert-butyl N-(1-cyanoethyl)carbamate depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield carbamic acid derivatives, while substitution reactions can produce a variety of substituted carbamates .
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-cyanoethyl)carbamate involves its ability to undergo chemical transformations that lead to the formation of bioactive compounds. In the context of acetylcholinesterase inhibition, the compound interacts with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A related compound used in similar synthetic applications.
N-Boc-ethylenediamine: Another carbamate derivative with applications in organic synthesis.
Uniqueness
tert-Butyl N-(1-cyanoethyl)carbamate is unique due to its cyanoethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it particularly valuable in the development of new synthetic methodologies and the preparation of bioactive compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-cyanoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)












